7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core substituted at the 6-position with an ethyl group and at the 7-position with a 1,3-benzothiazol-2-yl moiety. The molecular formula is C₁₄H₁₀N₃OS₂, with an average molecular mass of 316.38 g/mol (calculated based on isotopic distribution). Its structure combines electron-rich aromatic systems (benzothiazole) with a bicyclic thiazole-pyrimidine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science .
Properties
CAS No. |
918891-47-1 |
|---|---|
Molecular Formula |
C15H11N3OS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-6-ethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H11N3OS2/c1-2-9-12(17-15-18(14(9)19)7-8-20-15)13-16-10-5-3-4-6-11(10)21-13/h3-8H,2H2,1H3 |
InChI Key |
KDRYTRCPLPSWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C=CS2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized with thiourea to yield the final product . Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as piperidine or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, sulfonyl) improve thermal stability but reduce solubility in non-polar solvents .
- Steric and Chiral Effects : Substitutions at C7 (e.g., ethyl, benzothiazolyl) introduce steric bulk or chirality, influencing reactivity and biological interactions .
- Hydrogen Bonding: Carboxamide or amino groups (e.g., in NAMWEE) enhance solubility and intermolecular interactions, critical for crystallinity .
Key Observations :
- Catalyst Efficiency : Sulfamic acid (SA) outperforms p-TsOH and TFA in Pictet-Spengler cyclizations due to mild acidity and reduced side reactions .
- Multicomponent Reactions : One-pot syntheses (e.g., using DIPEA) achieve high yields (90–94%) by minimizing purification steps .
Table 3: Comparative Properties
Key Observations :
- Solubility: Sulfonyl or amino groups enhance aqueous solubility, whereas fluorinated or benzylidene groups reduce it .
- Biological Relevance : Benzylidene and sulfonyl derivatives show promise in antimicrobial and anticancer assays, likely due to π-π stacking and target binding .
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